molecular formula C₁₁H₁₂D₃NO₄S B1155204 Methiocarb-d3 Sulfone

Methiocarb-d3 Sulfone

Cat. No.: B1155204
M. Wt: 260.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methiocarb-d3 Sulfone, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₂D₃NO₄S and its molecular weight is 260.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁H₁₂D₃NO₄S

Molecular Weight

260.32

Synonyms

Methylcarbamic Acid 4-(Methylsulfonyl)-3,5-xylyl Ester-d3;  3,5-Dimethyl-4-(methylsulfonyl)phenol Methylcarbamate-d3;  4-(Methylsulfonyl)-3,5-xylenol Methylcarbamate-d3;  BAY 41790-d3;  Ba 51-084786-d3;  Bay 37344 Sulfone-d3;  Bayer 37344 Sulfone-d3;  Mesur

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between Methiocarb Sulfoxide and Methiocarb Sulfone Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb, a carbamate pesticide, undergoes significant biotransformation, leading to the formation of two primary oxidative metabolites: methiocarb sulfoxide and methiocarb sulfone. While structurally similar, these metabolites exhibit critical differences in their formation, toxicological profiles, and environmental persistence. Methiocarb sulfoxide is the initial product of oxidation and is often more toxicologically potent than the parent compound, primarily through potent acetylcholinesterase inhibition. Subsequent oxidation yields methiocarb sulfone, a metabolite generally considered to be of lower toxicological concern. Understanding the distinct characteristics of these two metabolites is paramount for accurate risk assessment, residue analysis, and environmental monitoring. This guide provides a detailed examination of their structural, metabolic, toxicological, and analytical distinctions.

Introduction: The Metabolic Journey of Methiocarb

Methiocarb (3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate) has been utilized since the 1960s as an insecticide, molluscicide, and bird repellent.[1] Its efficacy is rooted in its function as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous systems of target organisms.[1] However, upon entering biological systems or the environment, methiocarb is not static. It is subject to a series of metabolic transformations, primarily oxidation and hydrolysis. The oxidative pathway is of particular interest as it generates metabolites that retain the core carbamate structure responsible for AChE inhibition. This pathway proceeds sequentially, first converting the methylthio group (-SCH₃) into a sulfinyl group (-S(O)CH₃) to form methiocarb sulfoxide , and then further oxidizing it to a sulfonyl group (-S(O)₂CH₃) to create methiocarb sulfone .[1][2]

Structural and Physicochemical Differentiation

The fundamental difference between methiocarb sulfoxide and methiocarb sulfone lies in the oxidation state of the sulfur atom. Methiocarb sulfoxide contains a sulfinyl group, while methiocarb sulfone possesses a sulfonyl group. This seemingly minor structural change significantly alters the molecule's polarity, reactivity, and interaction with biological targets.

PropertyMethiocarb SulfoxideMethiocarb Sulfone
IUPAC Name (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate[3](3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate[4]
Molecular Formula C₁₁H₁₅NO₃S[3][5]C₁₁H₁₅NO₄S[4][6]
Molecular Weight 241.31 g/mol [3]257.31 g/mol [4]
Key Functional Group Sulfinyl (-S(O)CH₃)Sulfonyl (-S(O)₂CH₃)
CAS Number 2635-10-1[3][7]2179-25-1[4][8]

Metabolic Formation and Pathways

The biotransformation of methiocarb into its sulfoxide and sulfone metabolites is a multi-step enzymatic process primarily occurring in the liver.[1]

Causality of Experimental Insight: The elucidation of this pathway has relied on in-vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes. By incubating methiocarb with liver microsomes in the presence of necessary cofactors like NADPH, researchers can identify the resulting metabolites and the enzymes responsible.[9][10][11]

  • Step 1: Sulfoxidation to Methiocarb Sulfoxide: The initial and rate-limiting step is the oxidation of the sulfur atom in methiocarb. This reaction is catalyzed by two main enzyme systems: the Cytochrome P450 (CYP) family (specifically isoforms like CYP2C19 and CYP1A2) and Flavin-containing Monooxygenases (FMO).[9][12] Studies in rat liver microsomes indicate that FMO and P450 contribute almost equally to this conversion.[12]

  • Step 2: Oxidation to Methiocarb Sulfone: Methiocarb sulfoxide can undergo a second oxidation at the same sulfur atom to form methiocarb sulfone.[9] This step is also catalyzed by liver microsomal enzymes.[9]

  • Reversibility: Interestingly, the pathway is not strictly linear. Liver cytosol contains enzymes capable of reducing methiocarb sulfoxide back to the parent methiocarb, establishing an interconversion pathway between the two.[9]

G Methiocarb Methiocarb (-SCH₃) Sulfoxide Methiocarb Sulfoxide (-S(O)CH₃) Methiocarb->Sulfoxide Oxidation (CYP450, FMO) Sulfoxide->Methiocarb Reduction (Liver Cytosol) Sulfone Methiocarb Sulfone (-S(O)₂CH₃) Sulfoxide->Sulfone Oxidation (Liver Microsomes)

Metabolic pathway of Methiocarb to its primary oxidative metabolites.

Toxicological Profile and Mechanism of Action

While both metabolites retain the carbamate moiety, their toxicity, particularly their potency as AChE inhibitors, differs significantly. Regulatory bodies often define the total toxic residue as the sum of methiocarb, methiocarb sulfoxide, and methiocarb sulfone.[13][14]

  • Methiocarb Sulfoxide: This metabolite is of high toxicological significance. Several studies report that methiocarb sulfoxide is a more potent acute toxin than the parent methiocarb itself.[2][13] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and resulting in classic cholinergic symptoms (salivation, tremors, etc.).[2][15]

  • Methiocarb Sulfone: In contrast, methiocarb sulfone is generally considered much less toxic.[13][16] While it is also an AChE inhibitor, its potency is significantly lower than that of methiocarb and its sulfoxide metabolite.[4]

Causality of Toxicity Differences: The addition of the first oxygen atom (forming the sulfoxide) appears to alter the electronic properties of the molecule in a way that enhances its binding to the active site of acetylcholinesterase. The addition of the second oxygen (forming the sulfone) may sterically hinder this binding or further alter the molecule's properties in a way that reduces its inhibitory capacity.

CompoundAcute Oral LD₅₀ (Rat)Primary Toxicological Effect
Methiocarb 14 - 30 mg/kg[2]Potent Acetylcholinesterase Inhibitor[1][2]
Methiocarb Sulfoxide 6 - 9 mg/kg[2][13]Potent Acetylcholinesterase Inhibitor, often more toxic than parent compound[2][13]
Methiocarb Sulfone >1000 mg/kg[13]Weak Acetylcholinesterase Inhibitor[4][13]

Beyond neurotoxicity, studies have also investigated endocrine-disrupting activities. Oxidation to the sulfoxide form has been shown to markedly decrease the estrogenic and antiandrogenic activities observed with the parent methiocarb.[11]

Environmental Fate and Persistence

The structural differences also influence the environmental behavior of these metabolites. In soil, methiocarb sulfoxide has a longer half-life (approx. 6 days) compared to the parent methiocarb (approx. 1.5 days), indicating greater persistence.[1] Both can be further degraded to their respective phenol derivatives (methiocarb sulfoxide phenol and methiocarb sulfone phenol), which have their own distinct degradation rates.[1][17] The primary route of degradation in the environment is hydrolysis, which is highly pH-dependent and proceeds more rapidly in alkaline conditions.[16][18]

Analytical Methodologies for Detection and Quantification

Accurate quantification of methiocarb and its metabolites is crucial for residue monitoring in food and environmental samples. Due to the thermolabile nature of carbamate pesticides, gas chromatography is often unsuitable.[19] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for its high selectivity and sensitivity.[19][20][21]

Self-Validating Protocol: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis.[19][22][23]

Objective: To simultaneously extract and quantify methiocarb, methiocarb sulfoxide, and methiocarb sulfone from a food matrix (e.g., bananas, animal tissue).

Step-by-Step Methodology:

  • Homogenization:

    • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

    • For validation and quality control, fortify blank samples with known concentrations of methiocarb, methiocarb sulfoxide, and methiocarb sulfone analytical standards.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add internal standard (e.g., Triphenylphosphate or a deuterated analog like Methiocarb Sulfoxide-D3) to correct for matrix effects and recovery losses.[24]

    • Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The salts induce phase separation and aid extraction.

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. These tubes typically contain primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed for 5 minutes to pellet the d-SPE sorbents.

  • Analysis by LC-MS/MS:

    • Take the final supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • Inject the sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program, typically using mobile phases of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two specific multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier ion) for each analyte to ensure accurate identification and quantification.[20][25]

  • Quantification and Validation:

    • Construct matrix-matched calibration curves using fortified blank extracts to compensate for matrix effects.[20]

    • Calculate analyte concentrations based on the calibration curve.

    • Validate the method by assessing recovery (typically 70-120%) and relative standard deviation (RSD ≤ 20%) at multiple fortification levels.[20][25]

Conclusion

The distinction between methiocarb sulfoxide and methiocarb sulfone is a critical case study in metabolite analysis. While they originate from the same parent compound and differ only by a single oxygen atom, their toxicological potencies are worlds apart. Methiocarb sulfoxide represents a transient but highly toxic intermediate, often exceeding the parent compound's acute toxicity. In contrast, methiocarb sulfone is the more stable, further oxidized end-product with significantly attenuated toxicity. This differentiation underscores the necessity for analytical methods that can resolve all three compounds and for regulatory frameworks that consider the combined toxicological contribution of the parent compound and its active metabolites. For researchers in toxicology and drug development, this metabolic pathway serves as a clear example of how subtle structural modifications can profoundly impact biological activity.

References

  • Wikipedia. Methiocarb. [Link]

  • Toshio, I., et al. (2015). Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities. Journal of Pesticide Science, 40(2), 57-64. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). PART D ENVIRONMENT 1 Introduction Methiocarb is a carbamate that has been used as an insecticide, molluscicide, and bird r. [Link]

  • United States Environmental Protection Agency (EPA). (1988). Pesticide Fact Sheet: Methiocarb. [Link]

  • Agriculture and Environment Research Unit (AERU). Methiocarb (Ref: OMS 93). [Link]

  • United States Environmental Protection Agency (EPA). (2017). Methiocarb: Draft Ecological Risk Assessment for the Registration Review. [Link]

  • Ito, T., et al. (2015). Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities. PubMed. [Link]

  • Papadopoulou-Mourkidou, E., et al. (2013). Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16589, Methiocarb sulfone. [Link]

  • Papadopoulou-Mourkidou, E., et al. (2013). Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. ACS Publications. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2010). The Reconsideration of Methiocarb, Registrations of Products containing Methiocarb and their Associated Labels. [Link]

  • Rahman, M. M., et al. (2017). Simultaneous quantification of methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products of animal origin using tandem mass spectrometry. PubMed. [Link]

  • Ito, T., et al. (2016). In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. PubMed. [Link]

  • Food and Agriculture Organization (FAO). (2005). Methiocarb was first reviewed by the Meeting in 1981. [Link]

  • Papadopoulou-Mourkidou, E., et al. (2013). Determination of methiocarb and its degradation products, methiocarb sulfoxide and methiocarb sulfone, in bananas using QuEChERS extraction. PubMed. [Link]

  • Buronfosse, T., et al. (1995). Stereoselective sulfoxidation of the pesticide methiocarb by flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases of rat liver microsomes. Anticholinesterase activity of the two sulfoxide enantiomers. PubMed. [Link]

  • PubChemLite. Methiocarb sulfone (C11H15NO4S). [Link]

  • PubChemLite. Methiocarb sulfoxide (C11H15NO3S). [Link]

  • Food and Agriculture Organization (FAO). methiocarb (132). [Link]

  • National Health and Medical Research Council (Australia). (2011). Methiocarb - Australian Drinking Water Guidelines. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2005). PART C RESIDUES 1 Metabolism. [Link]

  • Veeprho. Methiocarb Sulfoxide-D3. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17521, Methiocarb sulfoxide. [Link]

  • United States Environmental Protection Agency (EPA). (2015). Data Evaluation Method Methiocarb & Degradates in Water. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2012). Methiocarb Proposed Regulatory Decisions. [Link]

  • Giri, P., et al. (2019). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. PMC. [Link]

  • Global Substance Registration System (GSRS). METHIOCARB. [Link]

  • ResearchGate. Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast, ziprasidone, albendazole and triclabendazole. [Link]

Sources

Precision in Residue Analysis: Applications of Stable Isotope Labeled Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of carbamate pesticides (e.g., carbofuran, methomyl, carbaryl) in complex biological and environmental matrices presents a distinct analytical challenge due to their thermal instability and susceptibility to matrix-induced ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Stable Isotope Labeled (SIL) analogues—specifically those labeled with Carbon-13 (


C), Nitrogen-15 (

N), or Deuterium (D)—serve as the definitive tool for overcoming these barriers. This guide details the technical application of SIL carbamates in Isotope Dilution Mass Spectrometry (IDMS), metabolic fate mapping, and environmental degradation studies, providing researchers with self-validating protocols for high-precision trace analysis.

Part 1: The Analytical Imperative – Overcoming Matrix Effects

In LC-MS/MS analysis of food and environmental samples, co-eluting matrix components (phospholipids, pigments, sugars) often compete with the analyte for ionization energy in the electrospray source. This phenomenon, known as Matrix Effects (ME) , results in signal suppression or enhancement, rendering external calibration curves inaccurate.

The Mechanistic Role of SILs

SIL carbamates function as the ideal Internal Standard (IS) because they possess physicochemical properties nearly identical to the target analyte.

  • Co-elution: The SIL analogue elutes at the same retention time (RT) as the native analyte.

  • Compensation: Any ionization suppression experienced by the analyte is experienced identically by the SIL.

  • Quantification: By calculating the response ratio (Area

    
     / Area
    
    
    
    ), the matrix effect is mathematically cancelled out.

Critical Technical Insight: While Deuterated (D) standards are cost-effective, they may exhibit a Chromatographic Isotope Effect in Reverse-Phase LC. The slightly lower lipophilicity of C-D bonds compared to C-H bonds can cause the deuterated standard to elute slightly earlier than the native compound. If the matrix suppression zone is narrow, the IS and analyte may experience different ionization environments, compromising accuracy. Therefore,


C-labeled carbamates  are preferred for critical assays as they show no retention time shift.

Part 2: Protocol – Isotope Dilution in QuEChERS Extraction

The following protocol integrates SIL carbamates into the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach validates recovery losses and matrix effects simultaneously.

Experimental Workflow

Objective: Quantification of Carbofuran and Methomyl in Leafy Vegetables. Internal Standards: Carbofuran-


C

, Methomyl-d

.
Step-by-Step Methodology
  • Homogenization: Cryogenically mill 10 g of vegetable sample to disrupt cell walls.

  • IS Spiking (Critical Step): Add 50 µL of SIL working solution (10 µg/mL) directly to the homogenized sample before solvent addition.

    • Reasoning: Spiking before extraction allows the IS to track extraction efficiency, partition coefficients, and degradation during the entire workflow.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Vortex for 1 min.

  • Partitioning: Add QuEChERS salts (4 g MgSO

    
    , 1 g NaCl). Shake vigorously for 1 min. Centrifuge at 3000 x g for 5 min.
    
  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (containing PSA and C18 sorbents). Vortex and centrifuge.

  • Analysis: Inject into LC-MS/MS (ESI+ mode). Monitor MRM transitions for native and labeled pairs.

Visualization: Validated IDMS Workflow

The following diagram illustrates the logical flow of the IDMS protocol, highlighting the self-correcting nature of the SIL addition.

IDMS_Workflow cluster_correction Self-Validating Loop Sample Homogenized Sample (Matrix + Native Analyte) Spike Spike SIL Internal Standard (Carbofuran-13C6) Sample->Spike Step 1 Extract QuEChERS Extraction (ACN + Salts) Spike->Extract Step 2: Equilibration Partition Phase Separation (Analyte & IS partition identically) Extract->Partition Step 3 Cleanup dSPE Clean-up (Remove Lipids/Sugars) Partition->Cleanup Step 4 LCMS LC-MS/MS Analysis (Co-elution) Cleanup->LCMS Step 5 Data Calculate Ratio: Area(Native) / Area(SIL) LCMS->Data Step 6: Correction

Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring that extraction losses and matrix effects (in the dashed loop) affect both native and SIL compounds equally.

Part 3: Metabolic Fate Mapping & Environmental Degradation

Beyond quantification, SIL carbamates are essential for elucidating metabolic pathways. In toxicokinetic studies, the "mass shift" provided by the isotope label acts as a tracer, allowing researchers to distinguish between endogenous compounds and pesticide metabolites without using radioactive tracers (


C), which require special handling.
Application: Tracing Carbofuran Metabolism

When studying the degradation of Carbofuran in mammalian liver microsomes or soil bacteria, the label (e.g., ring-


C

) remains stable even as the carbamate side chain is hydrolyzed or oxidized.

Key Experiment:

  • Substrate: Carbofuran-ring-

    
    C
    
    
    
    .
  • System: Liver Microsomes (S9 fraction).

  • Detection: LC-High Resolution Mass Spectrometry (HRMS).

  • Result: Identification of 3-hydroxycarbofuran-

    
    C
    
    
    
    . The +6 Da mass shift confirms the metabolite originates from the parent pesticide, ruling out matrix interferences.
Visualization: Carbamate Degradation Pathway

Metabolic_Fate Parent Carbofuran (Ring-13C6 Labeled) Metab1 3-Hydroxycarbofuran (Retains 13C6 Label) Parent->Metab1 CYP450 Oxidation Hydrolysis Carbofuran Phenol (Toxic Breakpoint) Parent->Hydrolysis Esterase Hydrolysis Note Mass Shift (+6 Da) Preserved in all Ring-containing metabolites Parent->Note Metab2 3-Ketocarbofuran (Retains 13C6 Label) Metab1->Metab2 Dehydrogenation Metab1->Hydrolysis Hydrolysis

Caption: Figure 2. Metabolic pathway of Carbofuran. The


C ring label allows unambiguous identification of oxidative metabolites (green) and hydrolysis products (red) via Mass Spectrometry.

Part 4: Technical Specifications & Selection Guide

Selecting the correct SIL is crucial for data integrity. The table below summarizes the trade-offs between Deuterium and Carbon-13 labels.

FeatureDeuterium-Labeled (e.g., Carbaryl-d

)
Carbon-13 Labeled (e.g., Carbaryl-

C

)
Recommendation
Cost Low to ModerateHighUse D for routine screening;

C for confirmatory analysis.
Retention Time Shifts slightly earlier (Isotope Effect)Co-elutes perfectly

C is superior
for high-matrix samples.
Stability Potential H/D exchange in acidic/basic pHExtremely StableAvoid D-labels on exchangeable protons (e.g., -NH, -OH).
Mass Shift Variable (+3 to +7 Da)Fixed (+6 Da for benzene ring)Ensure mass shift is

3 Da to avoid overlap with natural isotopes (

Cl,

S).
Synthesis Considerations

For drug development professionals synthesizing custom standards:

  • Location Matters: Place labels on the aromatic ring or the carbamate nitrogen backbone. Avoid labeling the N-methyl group if metabolic demethylation is the study target, as the label will be lost.

  • Purity: Isotopic enrichment should be

    
     to minimize the contribution of non-labeled "native" signal, which would bias the baseline of the blank.
    

References

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.com. [Link]

  • Stachniuk, A., & Fornal, E. (2016). Liquid chromatography-mass spectrometry in the analysis of pesticide residues in food. Food Analytical Methods, 9(6), 1654-1665. [Link]

  • European Union Reference Laboratories (EURL). (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL-Pesticides. [Link]

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Methodological & Application

High-Sensitivity Quantitation of Methiocarb Sulfone in Agricultural Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating protocol for the quantitation of Methiocarb Sulfone (a toxic metabolite of the carbamate pesticide Methiocarb) in complex agricultural matrices. Unlike generic screening methods, this protocol utilizes Methiocarb Sulfone-d3 as a stable isotope-labeled internal standard (ISTD) to rigorously compensate for matrix-induced ionization suppression and extraction variability. The method employs a modified QuEChERS extraction followed by UHPLC-MS/MS in positive electrospray ionization (ESI+) mode, achieving Limits of Quantitation (LOQ) as low as 0.005 mg/kg.

Target Audience: Analytical Chemists, toxicologists, and regulatory compliance officers in food safety laboratories.

Scientific Foundation: The Necessity of Deuterated Standards

In LC-MS/MS analysis of carbamates, "matrix effects" are the primary source of quantitative error. Co-eluting matrix components (phospholipids, pigments) compete for charge in the ESI source, often suppressing the signal of the target analyte.

Why d3-ISTD?

External calibration cannot account for these suppression events because the standard is in a clean solvent, while the sample is in a "dirty" extract. By spiking Methiocarb Sulfone-d3 before extraction, we create a self-correcting system:

  • Extraction Efficiency: If 10% of the analyte is lost during QuEChERS, 10% of the d3-ISTD is also lost. The ratio remains constant.

  • Ionization Correction: Since the d3-analog co-elutes (or elutes extremely close) to the target, it experiences the exact same suppression environment.

Mechanistic Workflow

The following diagram illustrates the error-correction logic embedded in this protocol.

ISTD_Logic Sample Raw Sample (Analyte Unknown) Spike Spike d3-ISTD (Known Conc.) Sample->Spike Extract QuEChERS Extraction (Losses Occur) Spike->Extract ESI ESI Source (Ionization Suppression) Extract->ESI Analyte + d3 Matrix Matrix Interferences (Co-elution) Matrix->ESI Suppressors MS Mass Analyzer (MRM Detection) ESI->MS Ratio Calculate Ratio (Analyte Area / ISTD Area) MS->Ratio Signal Correction

Caption: The d3-ISTD travels with the analyte through every step, normalizing extraction losses and ionization suppression.

Materials & Reagents

Standards
  • Target Analyte: Methiocarb Sulfone (CAS: 2179-25-1), purity >98%.

  • Internal Standard: Methiocarb Sulfone-d3 (N-methyl-d3), purity >97% isotopic enrichment.

Reagents
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (AcN), Water.

  • Mobile Phase Additives: Ammonium Formate (99%+), Formic Acid (Optima grade).

  • Extraction Salts (AOAC 2007.01): 6g MgSO4, 1.5g Sodium Acetate (anhydrous).

    • Note: Acetate buffering is critical. Unbuffered systems can lead to pH-driven degradation of the carbamate moiety.

Experimental Protocol

Sample Preparation (Modified QuEChERS)

This workflow follows the AOAC 2007.01 method, optimized for carbamate stability.

  • Homogenization: Cryogenically mill the sample (fruit/vegetable) to a fine powder using dry ice to prevent thermal degradation.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • ISTD Spiking (CRITICAL): Add 50 µL of Methiocarb Sulfone-d3 working solution (10 µg/mL) to the sample before adding solvent. Vortex for 30s and let stand for 15 mins to equilibrate.

  • Extraction:

    • Add 10 mL Acetonitrile (1% Acetic Acid).

    • Shake vigorously for 1 min (or use Geno/Grinder).

    • Add AOAC Salt Kit (6g MgSO4, 1.5g NaOAc).

    • Shake immediately and vigorously for 1 min to prevent MgSO4 clumping.

    • Centrifuge at 4,000 x g for 5 mins.

  • Cleanup (d-SPE):

    • Transfer 1 mL of supernatant to a 2 mL d-SPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine).

    • Note: For high-fat samples (avocado), add 50 mg C18.

    • Vortex 30s; Centrifuge 5 mins at 10,000 x g.

  • Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 200 µL of Water (containing 5mM Ammonium Formate) to match initial mobile phase conditions.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC)

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY BEH C18.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Why Methanol? Methanol often provides better solvation for carbamates than Acetonitrile, though AcN is acceptable.

Gradient Profile:

Time (min) %B Description
0.00 5 Initial equilibration
1.00 5 Hold to elute polar matrix
8.00 95 Ramp to elute analyte
10.00 95 Wash
10.10 5 Re-equilibrate

| 13.00 | 5 | End Run |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive.[2][3]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • Desolvation Gas: 10 L/min.

MRM Transition Table

The following transitions are selected based on high selectivity. The Quantifier ion (122.1) represents the stable phenol moiety.

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)Dwell (ms)
Methiocarb Sulfone 258.1 122.1 Quantifier2050
258.1201.1Qualifier1050
Methiocarb Sulfone-d3 261.1 122.1 Quantifier2050

Technical Note on d3-Transition: If using N-methyl-d3, the deuterium label is on the carbamate group. The transition to m/z 122.1 involves the loss of the carbamate group. Therefore, the product ion (122.1) is identical for both native and ISTD. Mass discrimination occurs solely at Q1 (258 vs 261). This is standard practice for N-methyl carbamates [1].

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_inst LC-MS/MS Analysis Step1 Weigh 10g Sample Step2 Spike d3-ISTD (Internal Standard) Step1->Step2 Step3 Add AcN + Salts (AOAC 2007.01) Step2->Step3 Step4 Centrifuge & d-SPE Clean-up Step3->Step4 LC UHPLC Separation (C18 Column) Step4->LC Inject Extract MS ESI(+) MS/MS MRM Detection LC->MS

Caption: Step-by-step workflow from sample weighing to MS detection.

Data Analysis & Validation Criteria

Calculation

Quantitation is performed using the Area Ratio method:



Concentration is derived from a calibration curve plotting Response Ratio vs. Concentration Ratio.
Acceptance Criteria (SANTE/11312/2021 Guidelines)
  • Retention Time: Analyte peak must be within ±0.1 min of the ISTD peak.

  • Ion Ratio: The ratio of Qualifier/Quantifier ions must match the standard within ±30%.

  • Linearity: R² > 0.99 with residuals < 20%.

  • Recovery: Spiked samples must show 70–120% recovery.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Source Contamination or poor ionization.Clean ESI shield. Ensure Ammonium Formate is fresh (enhances [M+H]+).
Peak Tailing Column age or pH mismatch.Replace column. Ensure mobile phase is acidified (0.1% Formic Acid).
High Backpressure Particulates in extract.Filter extract through 0.2 µm PTFE filter before injection.
ISTD Signal Drop Matrix suppression.Dilute sample 1:5 or 1:10. The Ratio calculation will correct the result.

References

  • European Union Reference Laboratories (EURL-SRM). "Validation of MRM extraction methods for high protein content pulses." EURL-Pesticides Databank. Accessed Feb 2026. Link

  • US EPA. "Environmental Chemistry Method: Methiocarb & Degradates in Water (LC-MS/MS)." EPA Archive. Link

  • BenchChem. "Application Notes for LC-MS/MS Analysis of Methiocarb using Methiocarb-d3." BenchChem Protocols. Link[4]

  • Journal of Agricultural and Food Chemistry. "Determination of Methiocarb and Its Degradation Products in Bananas Using QuEChERS." ACS Publications.[5] Link

  • Sigma-Aldrich. "Methiocarb sulfone PESTANAL® Analytical Standard." Merck KGaA. Link

Sources

Application Note: High-Recovery QuEChERS Extraction of Methiocarb and its Metabolites from Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction and cleanup of methiocarb and its primary metabolites—methiocarb sulfoxide and methiocarb sulfone—from various food commodities. We will explore the foundational principles of the method, present detailed, step-by-step protocols based on internationally recognized standards (AOAC Official Method 2007.01 and EN 15662), and discuss the critical experimental choices that ensure method robustness and data integrity. This guide is intended for analytical chemists, food safety scientists, and researchers requiring a reliable and efficient workflow for pesticide residue analysis.

Introduction: The Challenge of Methiocarb Residue Analysis

Methiocarb (4-methylthio-3,5-xylyl methylcarbamate) is a broad-spectrum carbamate pesticide used as an insecticide, acaricide, molluscicide, and bird repellent.[1][2] Its widespread use can lead to the presence of residues in or on raw agricultural commodities. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for methiocarb in foodstuffs. Furthermore, methiocarb can be metabolized or degraded in the environment to form methiocarb sulfoxide and methiocarb sulfone, which must also be monitored.[3][4]

Traditional pesticide residue analysis often involves cumbersome, time-consuming, and solvent-intensive liquid-liquid extraction methods. The QuEChERS method, first developed by Anastassiades and Lehotay, offers a streamlined and superior alternative.[5][6] It combines several sample preparation steps, significantly improving laboratory efficiency while providing high-quality results for a wide range of pesticide and commodity combinations.[6][7] This approach has been validated and adopted as official methods by organizations such as AOAC International and the European Committee for Standardization (CEN).[5]

Principle of the QuEChERS Method

The QuEChERS workflow is a two-step process that has become a benchmark in multi-residue pesticide analysis.[7]

Step 1: Salting-Out Acetonitrile Extraction A homogenized sample is first extracted with acetonitrile (ACN). Acetonitrile is the solvent of choice due to its ability to extract a wide polarity range of pesticides while minimizing the co-extraction of lipids and other nonpolar interferences compared to solvents like acetone. Subsequently, a combination of salts is added. This serves two primary purposes:

  • Induce Phase Separation: Anhydrous magnesium sulfate (MgSO₄) is a drying agent that absorbs a significant amount of water from the sample, promoting the separation of the water-immiscible acetonitrile layer.

  • Control pH and Enhance Partitioning: Buffering salts (sodium acetate or sodium citrate) are included to maintain a stable pH, which is crucial for preventing the degradation of pH-sensitive pesticides.[5] Additional salts like sodium chloride (NaCl) increase the ionic strength of the aqueous layer, further driving the pesticides into the organic phase.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup An aliquot of the acetonitrile supernatant from the first step is transferred to a tube containing a mixture of sorbents for cleanup. This is the "dispersive" part of the method, where the sorbents are mixed directly with the extract. Common sorbents include:

  • Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, sugars, and other polar interferences.

  • Anhydrous Magnesium Sulfate (MgSO₄): Removes any remaining water from the extract.[6]

  • Graphitized Carbon Black (GCB): Used for samples with high pigment content (e.g., spinach, carrots) to remove sterols and chlorophyll. Its use should be carefully considered as it can also adsorb some planar pesticides.

  • C18 (Octadecylsilane): Incorporated for matrices with high lipid content to remove nonpolar interferences.

The selection of the specific salt combination and d-SPE sorbents depends on the nature of the food matrix and the target analytes.

Experimental Protocols

This section details the protocols for the two most widely adopted buffered QuEChERS methods: AOAC Official Method 2007.01 and EN 15662.

Materials and Reagents
  • Equipment: High-speed homogenizer, laboratory centrifuge (capable of ≥1,500 rcf), vortex mixer, analytical balance, 50 mL and 2 mL polypropylene centrifuge tubes.

  • Chemicals: Acetonitrile (pesticide residue grade), certified analytical standards of methiocarb, methiocarb sulfoxide, and methiocarb sulfone.

  • QuEChERS Salts and Sorbents:

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Chloride (NaCl)

    • Anhydrous Sodium Acetate (NaOAc) or Sodium Citrate (and its forms)

    • Primary Secondary Amine (PSA) sorbent

    • Pre-packaged salt packets and d-SPE tubes are commercially available and recommended for consistency and convenience.

Sample Preparation

The initial preparation of the food sample is a critical step for ensuring the final result is representative of the entire commodity.

  • Chop or dice the laboratory sample into manageable pieces.

  • For high-water-content commodities (e.g., fruits, vegetables), freeze the sample with dry ice or liquid nitrogen.

  • Homogenize the frozen sample to a fine, uniform powder using a high-speed blender. This prevents water separation and ensures a consistent sample matrix.

  • Store the homogenized sample in a sealed container in a freezer at or below -20°C until extraction.

Protocol 1: AOAC Official Method 2007.01 (Acetate Buffered)

This method is widely used and validated for a variety of pesticide-matrix combinations.[8]

Extraction Step:

  • Weigh 15 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile .

  • Add any internal standards at this stage.

  • Add the AOAC extraction salts: 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate (NaOAc) .

  • Immediately cap the tube tightly and shake vigorously for 1 minute . The exothermic reaction of MgSO₄ with water requires prompt and thorough shaking to prevent the formation of clumps and ensure uniform extraction.

  • Centrifuge at ≥1,500 rcf for 5 minutes .

d-SPE Cleanup Step:

  • Transfer an aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA .

  • Shake vigorously for 30 seconds .

  • Centrifuge for 2 minutes at ≥1,500 rcf .

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: EN 15662 Method (Citrate Buffered)

The European standard method uses a citrate buffer system, which provides a slightly different pH and has been shown to improve recoveries for certain pH-labile pesticides.[5][9]

Extraction Step:

  • Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile .

  • Add any internal standards.

  • Add the EN extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate .[10]

  • Immediately cap the tube tightly and shake vigorously for 1 minute .

  • Centrifuge at ≥1,500 rcf for 5 minutes .

d-SPE Cleanup Step:

  • Transfer an aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA .

  • Shake vigorously for 30 seconds .

  • Centrifuge for 2 minutes at ≥1,500 rcf .

  • The resulting supernatant is ready for analysis.

Visualization of the QuEChERS Workflow

The following diagrams illustrate the logical flow of the QuEChERS process.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Final Analysis Homogenize Homogenize Sample (e.g., Fruit, Vegetable) Weigh Weigh 10-15 g Sample into 50 mL Tube Homogenize->Weigh Add_Solvent Add Acetonitrile (± Acid/Buffer) Weigh->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Buffer) Add_Solvent->Add_Salts Shake_1 Vortex / Shake Vigorously (1 minute) Add_Salts->Shake_1 Centrifuge_1 Centrifuge Shake_1->Centrifuge_1 Transfer Transfer ACN Supernatant to d-SPE Tube Centrifuge_1->Transfer dSPE_Tube d-SPE Tube containing: MgSO4 + PSA (± GCB/C18) Shake_2 Vortex / Shake (30 seconds) Transfer->Shake_2 Centrifuge_2 Centrifuge Shake_2->Centrifuge_2 Final_Extract Collect Final Extract Centrifuge_2->Final_Extract Analysis Analyze by LC-MS/MS or GC-MS/MS Final_Extract->Analysis

Caption: General workflow of the QuEChERS method.

Method Performance and Validation Insights

Rigorous validation is essential to ensure the reliability of any analytical method. For methiocarb and its metabolites, the QuEChERS method has demonstrated excellent performance.

Causality in Protocol Choices
  • Why Buffered Methods? The original QuEChERS method was unbuffered. However, it was discovered that the pH of the sample matrix could significantly affect the stability and recovery of certain pesticides. The introduction of acetate (AOAC) and citrate (EN) buffers ensures a consistent and stable pH environment (typically 4.8-5.5), protecting pH-labile compounds from degradation during the extraction process.[5]

  • Choice of d-SPE Sorbents: The standard d-SPE combination of MgSO₄ and PSA is sufficient for many food matrices of low to moderate complexity. For highly pigmented foods like leafy greens, adding GCB is necessary to remove chlorophyll, which can interfere with GC analysis. For high-fat samples like avocados or nuts, adding C18 is crucial for removing lipids that can contaminate analytical instruments.[5]

Performance Data

Validation studies consistently show that the QuEChERS method achieves high recovery and excellent precision for methiocarb and its metabolites. A study on bananas demonstrated the method's effectiveness for these specific analytes.[4][11][12]

Table 1: Example Validation Data for Methiocarb and Metabolites in Bananas (Data synthesized from Plácido et al., 2013)[4][12]

CompoundSpiking Level (mg/kg)Average Recovery (%)Precision (RSD, %)
Methiocarb0.195.21.9
Methiocarb Sulfoxide0.192.01.8
Methiocarb Sulfone0.184.03.9

These results are well within the typical acceptance criteria for pesticide residue analysis, which generally require mean recoveries between 70-120% with an RSD of ≤20%.[13] The limits of quantification (LOQs) for this method are typically in the low ng/g (ppb) range, which is sensitive enough to meet most regulatory MRLs.[14]

Conclusion and Best Practices

The QuEChERS method provides a superior framework for the routine analysis of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in food. Its efficiency, robustness, and effectiveness make it the gold standard for modern pesticide residue laboratories.

For optimal results, users should:

  • Ensure thorough sample homogenization: This is the most critical step for achieving a representative analysis.

  • Choose the appropriate buffered method: Select the AOAC or EN method based on laboratory SOPs or specific analyte stability considerations.

  • Select the correct d-SPE cleanup kit: Tailor the cleanup sorbents to the specific food matrix to minimize interferences and protect the analytical instrumentation.

  • Incorporate matrix-matched calibration: To compensate for signal suppression or enhancement from co-extracted matrix components during LC-MS/MS or GC-MS/MS analysis, it is crucial to prepare calibration standards in a blank matrix extract.

By adhering to these principles and protocols, laboratories can achieve accurate, reliable, and high-throughput quantification of methiocarb residues, ensuring compliance with food safety regulations.

References

  • EN 15662:2018 - Pesticide Residue Analysis in Plant Foods QuEChERS . iTeh Standards. [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate . NUCLEUS information resources. [Link]

  • CHM® QuEChERS EN 15662:2008 Method . CHMLab. [Link]

  • About the method . QuEChERS.com. [Link]

  • methiocarb (132) . Food and Agriculture Organization of the United Nations. [Link]

  • AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007 . Science and Education Publishing. [Link]

  • 635. Methiocarb (Pesticide residues in food: 1983 evaluations) . INCHEM. [Link]

  • AOAC Approach - QuEChERS Methodology . Chromtech. [Link]

  • QuEChERS Methodology: AOAC Method . NUCLEUS information resources. [Link]

  • [Residue analysis of methiocarb, repellent for the Quelea, in crops var. sorghum sp. (author's transl)] . PubMed. [Link]

  • Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction | Request PDF . ResearchGate. [Link]

  • Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction . ACS Publications. [Link]

  • Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction | Journal of Agricultural and Food Chemistry . ACS Publications. [Link]

  • Determination of methiocarb and its degradation products, methiocarb sulfoxide and methiocarb sulfone, in bananas using QuEChERS extraction . PubMed. [Link]

  • 554. Methiocarb (Pesticide residues in food: 1981 evaluations) . Inchem.org. [Link]

  • Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect . PMC. [Link]

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry . European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]

Sources

Application Note: Solid Phase Extraction (SPE) for the Determination of Carbamate Pesticides in Drinking Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Carbamate Monitoring

Carbamate pesticides are a widely utilized class of organic nitrogen compounds in modern agriculture, valued for their effectiveness as insecticides, herbicides, and fungicides.[1][2] However, their widespread use raises significant concerns regarding environmental contamination and public health. Due to their potential for residual toxicity and ecological impact, monitoring for carbamate residues in drinking water sources is a critical task for ensuring public safety.[1] Regulatory bodies worldwide have established stringent maximum admissible concentrations for individual and total pesticides in drinking water, often at sub-microgram-per-liter (µg/L) levels.[3]

Analyzing these trace concentrations requires a robust sample preparation step to isolate the target carbamates from the complex water matrix and concentrate them to levels detectable by analytical instrumentation. Solid Phase Extraction (SPE) has become the predominant and most effective technique for this purpose.[2][4] This application note provides a detailed protocol for the extraction and preconcentration of common carbamate pesticides from drinking water using reversed-phase SPE, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Principle of the Method: Leveraging Hydrophobic Interactions

The protocol described herein is based on the principle of reversed-phase solid-phase extraction (RP-SPE). This technique utilizes a hydrophobic stationary phase (the sorbent) to retain non-polar to moderately polar analytes from a polar aqueous matrix, such as drinking water.[5]

The core of the method involves the following stages:

  • Sorbent Activation & Equilibration : The hydrophobic sorbent, typically a silica-based material functionalized with C18 (octadecyl) alkyl chains, is first activated with a water-miscible organic solvent like methanol. This solvates the C18 chains, allowing them to fully interact with the sample. The sorbent is then equilibrated with reagent water to prepare it for the aqueous sample.[5]

  • Sample Loading : The water sample is passed through the SPE cartridge. The carbamate analytes, being less polar than the water matrix, partition from the water and adsorb onto the hydrophobic C18 sorbent via van der Waals forces.[5]

  • Washing : The cartridge is washed with reagent water or a weak organic-aqueous solution to remove polar, water-soluble impurities (e.g., salts, humic substances) that did not retain on the sorbent.

  • Elution : A strong, non-polar organic solvent (e.g., acetonitrile or methanol) is passed through the cartridge. This solvent disrupts the hydrophobic interactions between the carbamates and the C18 sorbent, eluting the concentrated analytes into a collection vessel.[6]

While C18 is the most common sorbent for this application due to its strong hydrophobic retention of many carbamates, other sorbents like polymeric materials (e.g., Oasis HLB) can also provide excellent results, especially for a broader range of pesticide polarities.[7][8] The final eluate can then be analyzed, typically by HPLC coupled with UV, fluorescence, or mass spectrometry (MS) detection.[9][10]

Materials and Reagents

3.1. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a suitable detector (e.g., UV/Vis, Fluorescence, or MS/MS).[10][11]

  • Analytical column suitable for carbamate separation (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Solid Phase Extraction vacuum manifold (12 or 24-port).

  • SPE cartridges: C18-bonded silica, 500 mg / 6 mL.[10]

  • Glassware: Volumetric flasks, graduated cylinders, beakers, autosampler vials.

  • Sample filtration apparatus with 0.45 µm nylon or PTFE membrane filters.[12]

  • Nitrogen evaporator or rotary evaporator for solvent concentration.

  • Analytical balance (0.0001 g precision).[13]

3.2. Chemicals and Standards

  • Methanol (HPLC grade or higher).

  • Acetonitrile (HPLC grade or higher).

  • Reagent water (Type I, 18.2 MΩ·cm).

  • Formic acid (reagent grade).

  • Carbamate pesticide analytical standards (e.g., Carbaryl, Carbofuran, Methomyl, Aldicarb, Propoxur).

  • Monochloroacetic acid buffer (for sample preservation, per EPA methods).[14]

  • Sodium thiosulfate (for dechlorination).[14]

Experimental Protocol

This protocol outlines the complete workflow from sample collection to final analysis.

4.1. Preparation of Standards and Reagents

  • Stock Standard Solution (1000 mg/L): Accurately weigh approximately 10 mg of each carbamate analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C in the dark.[12]

  • Working Standard Solution (10 mg/L): Dilute the stock solution 1:100 with methanol to create an intermediate working standard.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the working standard solution into reagent water. These should be prepared fresh daily.

4.2. Sample Collection and Preparation

  • Collection: Collect drinking water samples in clean glass bottles.[14]

  • Dechlorination: If the sample contains residual chlorine, add ~80 mg of sodium thiosulfate per liter of sample.[14]

  • Preservation: For certain sensitive carbamates, preservation is key. Adjust the sample pH to ~3 using monochloroacetic acid buffer.[14]

  • Filtration: To prevent clogging of the SPE cartridge and HPLC column, filter the water sample through a 0.45 µm membrane filter.[12]

4.3. Solid Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Rationale: This step solvates the C18 functional groups, activating the sorbent for hydrophobic interaction.

    • Procedure: Pass 10 mL of methanol through the C18 cartridge at a flow rate of ~2-3 drops per second. Do not allow the sorbent bed to go dry.[10]

  • Cartridge Equilibration:

    • Rationale: This step removes the organic solvent and prepares the sorbent surface for the aqueous sample.

    • Procedure: Immediately after conditioning, pass 10 mL of reagent water through the cartridge. Ensure the sorbent bed does not go dry before sample loading begins.[10]

  • Sample Loading:

    • Rationale: The target carbamate analytes are adsorbed onto the C18 sorbent while the polar water matrix passes through.

    • Procedure: Pass a measured volume of the prepared water sample (e.g., 250 mL) through the cartridge at a controlled flow rate of 5-10 mL/min.

  • Washing (Interference Elution):

    • Rationale: This step removes any weakly retained, polar interferences without dislodging the target analytes.

    • Procedure: After loading the entire sample, pass 5 mL of reagent water through the cartridge.

  • Drying:

    • Rationale: Residual water must be removed from the sorbent bed to ensure efficient elution with the organic solvent.

    • Procedure: Continue to apply the vacuum for 10-15 minutes to thoroughly dry the sorbent.

  • Analyte Elution:

    • Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions and recover the concentrated carbamates.

    • Procedure: Place a collection tube inside the manifold. Elute the analytes by passing 2 x 4 mL aliquots of acetonitrile or methanol through the cartridge at a slow flow rate (~1-2 mL/min). Allow the solvent to soak the sorbent for a few minutes between aliquots to improve recovery.

  • Eluate Concentration and Reconstitution:

    • Rationale: The eluate is concentrated to a small, precise volume to maximize sensitivity for HPLC injection.

    • Procedure: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase (e.g., 90:10 water:methanol). Vortex briefly to ensure complete dissolution. The sample is now ready for injection.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Start Start: Condition Cartridge (10 mL Methanol) Equilibrate Equilibrate Sorbent (10 mL Reagent Water) Start->Equilibrate Do not let dry Load Load Water Sample (e.g., 250 mL) Equilibrate->Load Do not let dry Waste1 Waste Equilibrate->Waste1 Wash Wash Interferences (5 mL Reagent Water) Load->Wash Load->Waste1 Dry Dry Sorbent (Vacuum, 15 min) Wash->Dry Waste2 Waste Wash->Waste2 Elute Elute Carbamates (2 x 4 mL Acetonitrile) Dry->Elute Concentrate Concentrate & Reconstitute (Evaporate to 1 mL) Elute->Concentrate Analyze HPLC Analysis Concentrate->Analyze

Fig. 1: General workflow for the SPE of carbamates.

HPLC Analysis Conditions

The following provides a typical starting point for HPLC analysis. Method conditions should be optimized for the specific carbamates of interest and the instrumentation used. This method is adapted from principles outlined in EPA Method 531.1 and 531.2.[3][11][14]

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Reagent Water
Mobile Phase B Methanol or Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B.
Flow Rate 1.0 mL/min
Injection Volume 20-100 µL
Column Temp. 35°C
Detector UV/Vis: 220 nm[9] or Fluorescence (with post-column derivatization): Excitation: 330 nm, Emission: 450 nm[11]

Note on Detection: While UV detection at 220 nm is feasible, many regulatory methods, such as EPA 531.1, specify post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection.[11][14] This significantly enhances sensitivity and selectivity for N-methylcarbamates.[11]

Method Performance and Validation

The described SPE-HPLC method is capable of achieving the low detection limits required for regulatory compliance. Validation should be performed to demonstrate the method's suitability.

ParameterTypical Performance MetricRationale
Linearity (R²) > 0.995Demonstrates a proportional response of the detector to analyte concentration.[15]
Accuracy (Recovery) 70 - 120%Measures the efficiency of the extraction process. Typically assessed by spiking blank water samples at various concentrations.[9][15]
Precision (RSD) < 15%Indicates the reproducibility of the method over multiple preparations.[6]
Limit of Detection (LOD) 0.01 - 0.5 µg/LThe lowest concentration of an analyte that can be reliably detected. Varies by carbamate and detector sensitivity.[3][6][15]

Table 1: Example Recovery Data for Selected Carbamates in Spiked Water (Data synthesized from literature values for illustrative purposes)

CarbamateSpiked Conc. (µg/L)Mean Recovery (%)RSD (%)
Aldicarb0.5956.8
Carbaryl0.51025.2
Carbofuran0.5986.1
Methomyl0.5888.5
Propoxur0.51054.9

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Sorbent bed dried out before sample loading. 2. Inappropriate elution solvent. 3. Sample flow rate too high during loading. 4. Incomplete elution.1. Repeat extraction, ensuring sorbent remains wet between conditioning and loading. 2. Ensure elution solvent is strong enough (e.g., acetonitrile, methanol). Test alternative solvents. 3. Reduce loading flow rate to 5-10 mL/min. 4. Use a larger volume or multiple aliquots of elution solvent. Allow solvent to soak the sorbent.
High Background / Interfering Peaks 1. Insufficient washing step. 2. Contaminated reagents or glassware. 3. Co-elution of matrix components.1. Optimize the washing step by using a slightly stronger solvent (e.g., 5% methanol in water). 2. Run a reagent blank. Use high-purity solvents and thoroughly clean all glassware. 3. Modify the elution solvent to be more selective for the analytes of interest.
Poor Reproducibility (High RSD) 1. Inconsistent flow rates during SPE steps. 2. Inconsistent drying of the sorbent bed. 3. Variable evaporation of the final eluate.1. Use a vacuum manifold with flow control and ensure consistent vacuum pressure. 2. Ensure drying time under vacuum is consistent for all samples. 3. Carefully monitor the evaporation step to avoid evaporating to complete dryness. Reconstitute in a precise volume.

Conclusion

Solid Phase Extraction using C18 cartridges is a reliable, efficient, and robust method for the extraction and concentration of carbamate pesticides from drinking water samples. The protocol detailed in this application note provides a comprehensive framework for achieving the high recovery and low detection limits necessary for regulatory monitoring and environmental analysis. When coupled with a sensitive analytical technique like HPLC with fluorescence or MS/MS detection, this method serves as a cornerstone for ensuring the safety and quality of drinking water.

References

  • Vortex-Assisted Dispersive Micro-Solid Phase Extraction Using CTAB-Modified Zeolite NaY Sorbent Coupled with HPLC for the Determination of Carbamate Insecticides. (2016). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Efficient Extraction and Analysis of Carbamate Pesticides in Water Using a Solid-Phase Extraction Column Packed with Cof-Cooh@Mips. (2025). SSRN. [Link]

  • Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. (2019). PubMed. [Link]

  • Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. (2010). Taylor & Francis Online. [Link]

  • Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. (2004). ResearchGate. [Link]

  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. (2009). PubMed. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). ACS Omega. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. [Link]

  • Solid phase extraction of carbamate pesticides with banana peel derived hierarchical porous carbon prior to high performance liquid chromatography. (2017). Analytical Methods (RSC Publishing). [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012). LCGC International. [Link]

  • Carbaryl Environmental Chemistry Method - Water. (n.d.). EPA. [Link]

  • Carbon nanotubes as solid-phase extraction sorbents for the extraction of carbamate insecticides from environmental waters. (2015). ResearchGate. [Link]

  • Development of a Multiresidue Method for Pesticide Analysis in Drinking Water by Solid Phase Extraction and Determination by Gas and Liquid Chromatography with Triple Quadrupole Tandem Mass Spectrometry. (2016). SciELO. [Link]

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. (n.d.). National Environmental Methods Index. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). PMC. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). PMC. [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]

  • How To Choose The Right SPE Sorbent For Your Application? (2025). Welch Materials, Inc.. [Link]

Sources

Application Note: A Robust UPLC-MS/MS Method for the Simultaneous Determination of Methiocarb and its Metabolites in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive method for the simultaneous quantification of the carbamate pesticide methiocarb and its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, in human serum. The protocol employs a streamlined sample preparation procedure using protein precipitation followed by analysis with Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the necessary accuracy, precision, and robustness for applications in clinical toxicology, exposure biomonitoring, and pharmacokinetic studies, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3][4][5]

Introduction

Methiocarb (4-methylthio-3,5-xylyl methylcarbamate) is a broad-spectrum carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[6] Its primary mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[6][7] Human exposure to methiocarb can occur through various routes, necessitating reliable methods for assessing internal dose and potential health risks.

Following absorption, methiocarb is rapidly metabolized in the body. The primary metabolic pathway involves oxidation of the sulfur atom to form methiocarb sulfoxide and subsequently methiocarb sulfone.[6][7][8] Hydrolysis of the carbamate ester linkage also occurs, leading to the formation of corresponding phenols.[7][8][9] Given that methiocarb sulfoxide can be more toxic than the parent compound, the simultaneous measurement of both the parent compound and its key metabolites is crucial for a comprehensive toxicological assessment.[6]

This application note presents a validated UPLC-MS/MS method for the concurrent determination of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in serum. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical testing.[10][11][12] The described protocol is designed for high-throughput analysis while maintaining the rigorous standards of bioanalytical method validation.

Metabolic Pathway of Methiocarb

The biotransformation of methiocarb is a critical consideration in developing an analytical method. The primary metabolic reactions are sulfoxidation and hydrolysis.

Methiocarb_Metabolism Methiocarb Methiocarb Sulfoxide Methiocarb Sulfoxide Methiocarb->Sulfoxide Oxidation (Sulfoxidation) Phenol Methiocarb Phenol Methiocarb->Phenol Hydrolysis Sulfone Methiocarb Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide_Phenol Methiocarb Sulfoxide Phenol Sulfoxide->Sulfoxide_Phenol Hydrolysis Sample_Prep_Workflow cluster_prep Sample Preparation Start 100 µL Serum Sample Add_IS Add 10 µL Internal Standard (Working Solution) Start->Add_IS Add_ACN Add 300 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject

Caption: Serum sample preparation workflow.

Detailed Protocol:

  • Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and briefly vortex.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Method

UPLC Conditions
ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
MS/MS Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Methiocarb 226.1169.10.052515
Methiocarb Sulfoxide 242.1185.10.053018
Methiocarb Sulfone 258.1202.10.053520
Carbofuran-d3 (IS) 225.1167.10.052816

Note: These parameters should be optimized for the specific instrument used.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. [1][2][3][4][5]The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Summary
ParameterResult
Linearity (r²) >0.995 for all analytes
Range 0.5 - 500 ng/mL in serum
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Recovery Consistent and reproducible across all analytes (>85%)
Matrix Effect Minimal ion suppression or enhancement observed
Stability Stable under various conditions (bench-top, freeze-thaw, long-term)

Results and Discussion

This UPLC-MS/MS method demonstrated excellent performance for the simultaneous determination of methiocarb and its major metabolites in human serum. The protein precipitation sample preparation was efficient and effective, providing clean extracts and high analyte recovery. The chromatographic separation was achieved in under 5 minutes, allowing for high-throughput analysis.

The method's high sensitivity, with an LLOQ of 0.5 ng/mL, makes it suitable for detecting low-level environmental exposures. The wide linear range allows for its application in both routine monitoring and in cases of acute poisoning. The validation results confirm that the method is accurate, precise, and reliable, meeting the stringent requirements for bioanalytical assays in a regulatory environment.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and reliable tool for the simultaneous quantification of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in human serum. The simple sample preparation, rapid analysis time, and high sensitivity make it ideal for a variety of research and clinical applications, including toxicological assessments and pharmacokinetic studies.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method Methiocarb & Degradates in Water 49502503.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). PART D ENVIRONMENT 1 Introduction Methiocarb is a carbamate that has been used as an insecticide, molluscicide, and bird r.
  • Food and Agriculture Organization of the United Nations. (n.d.). methiocarb (132).
  • Wikipedia. (n.d.). Methiocarb. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Goparaju, A., et al. (n.d.). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. PMC. Retrieved from [Link]

  • Kim, H. Y., et al. (2017, August 15). Simultaneous quantification of methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products of animal origin using tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Zhao, P., et al. (2025, August 9). Simultaneous quantification of methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products of animal origin using tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • Primus, T. M., et al. (2001, December 15). Novel field sampling procedure for the determination of methiocarb residues in surface waters from rice fields. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Li, Y., et al. (2025, February 26). Case report: Pesticide-related methemoglobinemia: Tebufenozide and indoxacarb poisoning. Frontiers. Retrieved from [Link]

  • Lehotay, S. J. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. ACS Symposium Series. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Shatti, A. H. (n.d.). Green Approaches to Sample Preparation Based on Extraction Techniques. PMC. Retrieved from [Link]

  • de Souza, V. R., et al. (2025, August 6). Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. ResearchGate. Retrieved from [Link]

  • Islam, M. S., et al. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia. Retrieved from [Link]

  • Nguyen, H. T., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDES IN VEGETABLES. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394. Retrieved from [Link]

  • Romero-González, R., et al. (2022, October 17). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. MDPI. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Usui, T., et al. (n.d.). Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities. J-Stage. Retrieved from [Link]

  • Gurer, E. S., et al. (2025, August 26). Development and Validation of an UPLC-MS/MS Method for Quantification of Glyphosate in Urine. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Araoud, M., et al. (2019, January 15). Simple analytical method for determination of pesticide residues in human serum by liquid chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Liu, Y., et al. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Retrieved from [Link]

  • Xu, F., et al. (n.d.). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Methiocarb. Retrieved from [Link]

  • Ahonen, L., et al. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. Retrieved from [Link]

  • Farajzadeh, M. A., & Mogaddam, M. R. A. (2009, December 17). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques. SciSpace. Retrieved from [Link]

Sources

Application Note: Overcoming Thermal Lability in Methiocarb Sulfone Analysis through Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Methiocarb Sulfone

Methiocarb, a carbamate pesticide, and its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, are of significant toxicological and environmental concern.[1] Regulatory monitoring of these compounds in various matrices is crucial for ensuring food safety and environmental quality.[2] While liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent and effective technique for their analysis, gas chromatography-mass spectrometry (GC-MS) offers a powerful and often more accessible alternative. However, the inherent thermal lability of N-methylcarbamates like methiocarb sulfone presents a significant obstacle to direct GC-MS analysis.[3][4][5]

At the elevated temperatures of a standard GC injection port, carbamates are prone to degradation, leading to inaccurate quantification and potential misidentification.[6] This application note provides a comprehensive guide to overcoming this challenge through chemical derivatization, a process that converts the thermally unstable methiocarb sulfone into a more volatile and robust derivative suitable for GC-MS analysis. We will explore the underlying principles of this technique and provide a detailed protocol for a reliable derivatization method.

The Rationale for Derivatization: Enhancing Volatility and Thermal Stability

The core principle of derivatization in this context is to modify the functional groups of the methiocarb sulfone molecule that are responsible for its thermal instability. The N-methylcarbamate functional group is the primary site of thermal degradation. By replacing the active hydrogen on the nitrogen atom with a more stable chemical group, we can significantly enhance the molecule's ability to withstand the rigors of GC analysis. The ideal derivative will be more volatile, less polar, and more thermally stable than the parent compound.[7][8]

Several derivatization strategies can be employed for carbamates, including:

  • Acylation: This involves the introduction of an acyl group (R-C=O) to the molecule. Reagents such as acid anhydrides (e.g., heptafluorobutyric anhydride - HFBA) or acyl chlorides are commonly used.[9][10] The resulting N-acyl derivative is typically more stable and exhibits excellent chromatographic properties.

  • Silylation: This is a widely used technique where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[7][8] Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[11][12] The resulting silyl ethers are significantly more volatile and thermally stable.

  • Alkylation: This method introduces an alkyl group to the molecule. "Flash alkylation" using reagents like trimethylphenylammonium hydroxide (TMPAH) can occur directly in the hot GC inlet, offering a simplified workflow.[3][13]

This application note will focus on an acylation-based derivatization protocol using heptafluorobutyric anhydride (HFBA), a method noted for its efficiency and the production of derivatives with excellent sensitivity for electron capture detection (ECD) and clear fragmentation patterns in mass spectrometry.[9]

Experimental Workflow for Methiocarb Sulfone Derivatization and GC-MS Analysis

The following diagram outlines the complete workflow from sample preparation to data analysis.

GC-MS Derivatization Workflow for Methiocarb Sulfone cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample Matrix (e.g., fruit, vegetable, water) extraction QuEChERS Extraction sample->extraction Homogenize cleanup Dispersive SPE Cleanup extraction->cleanup Centrifuge concentrate Solvent Evaporation & Reconstitution cleanup->concentrate Transfer Supernatant add_reagents Add Acetonitrile, Pyridine, & HFBA concentrate->add_reagents react Incubate at 60°C add_reagents->react quench Quench Reaction react->quench extract_deriv Liquid-Liquid Extraction of Derivative quench->extract_deriv gc_ms GC-MS Injection & Analysis extract_deriv->gc_ms data_proc Data Processing & Quantification gc_ms->data_proc Chromatogram & Spectra

Caption: Acylation of Methiocarb Sulfone with HFBA.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of the derivatized methiocarb sulfone. These may need to be optimized for your specific instrumentation.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injector Temp.250°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Data Interpretation and Expected Results

The derivatization process increases the molecular weight of methiocarb sulfone (257.31 g/mol ) by the addition of the heptafluorobutyryl group (197 g/mol ) minus a hydrogen atom. The resulting N-HFB-methiocarb sulfone derivative will have a significantly different retention time and mass spectrum compared to the underivatized, and likely degraded, parent compound.

Expected Mass Spectral Fragments:

In EI-MS, the derivatized compound is expected to produce characteristic fragment ions. While a library spectrum may not be available, key fragments would likely include the molecular ion (M+), loss of the heptafluorobutyryl group, and other fragments specific to the methiocarb sulfone structure. It is crucial to analyze a derivatized analytical standard to determine the correct retention time and confirm the mass spectrum of the target derivative.

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey Diagnostic Ions (m/z)
Methiocarb Sulfone257.31N/A (degrades)200, 121, 137 [14]
N-HFB-Methiocarb Sulfone~454.3Instrument DependentTo be determined by standard analysis

Conclusion and Best Practices

Chemical derivatization is an essential strategy for the successful analysis of thermally labile compounds like methiocarb sulfone by GC-MS. The acylation method presented here, using heptafluorobutyric anhydride, provides a robust and reliable means to produce a thermally stable derivative, enabling accurate and sensitive quantification.

For optimal results, it is imperative to:

  • Use high-purity, anhydrous reagents and solvents.

  • Perform the derivatization in a moisture-free environment.

  • Analyze a derivatized analytical standard to confirm retention time and mass spectral fragmentation patterns.

  • Incorporate appropriate quality control samples, including a matrix blank and a fortified sample, in each analytical batch to validate the method's performance.

By implementing this derivatization protocol, researchers and analytical scientists can confidently leverage the power and accessibility of GC-MS for the routine monitoring of methiocarb sulfone residues.

References

  • Simultaneous quantification of methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products of animal origin using tandem mass spectrometry. (2017). Journal of Chromatography B, 1060, 387-394. Available at: [Link]

  • Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. (2013). Journal of Agricultural and Food Chemistry, 61(2), 325-331. Available at: [Link]

  • Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. (2013). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. (2012). ACS Publications. Available at: [Link]

  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (2002). Analytical and Bioanalytical Chemistry, 374(3), 518-523. Available at: [Link]

  • Methiocarb metabolites are systemically distributed throughout corn plants grown from coated seeds. (n.d.). BIA. Available at: [Link]

  • Environmental Chemistry Method Methiocarb & Degradates in Water 49502503. (n.d.). EPA. Available at: [Link]

  • Determination of methiocarb and its degradation products, methiocarb sulfoxide and methiocarb sulfone, in bananas using QuEChERS extraction. (2013). PubMed. Available at: [Link]

  • Methiocarb sulfone. (n.d.). PubChem. Available at: [Link]

  • Methiocarb (132). (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Silylation Derivatization Reagent, MSTFA w/1% TMCS. (n.d.). Restek. Available at: [Link]

  • Regis Silylation Reagents. (n.d.). Chrom Tech. Available at: [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. (2021). Analytical and Bioanalytical Chemistry, 413(12). Available at: [Link]

  • Reaction Conditions Necessary for Silylation of Herbicides. (2020). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Hydrolysis and derivatization reactions. (n.d.). ResearchGate. Available at: [Link]

  • Silylation: a reproducible method for characterization of non-extractable residues (NER) of organic chemicals in the assessment of persistence. (2023). RSC Publishing. Available at: [Link]

  • Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. (n.d.). ResearchGate. Available at: [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. (n.d.). Semantic Scholar. Available at: [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. (n.d.). ResearchGate. Available at: [Link]

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018). Analytical and Bioanalytical Chemistry, 410, 6861–6871. Available at: [Link]

  • GC/MS-LC/MS multi-residue method. (2019). California Animal Health & Food Safety. Available at: [Link]

  • Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. (n.d.). ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Available at: [Link]

  • Determination of N-methylcarbamate pesticides in well water by liquid chromatography with post-column fluorescence derivatization. (n.d.). Analytical Chemistry. Available at: [Link]

  • A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. (n.d.). CNKI. Available at: [Link]

  • Multi-residue analysis of N-methylcarbamate pesticides and their hydrolytic metabolites in environmental waters by use of solid-phase extraction and micellar electrokinetic chromatography. (1999). Electrophoresis, 20(17), 3439-49. Available at: [Link]

  • Methiocarb-sulfone, CAS No. 2179-25-1. (n.d.). Carl ROTH. Available at: [Link]

  • Chromatographic Analysis of Insecticidal Carbamates. (n.d.). IntechOpen. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Available at: [Link]

Sources

Troubleshooting & Optimization

Resolving peak tailing issues for Methiocarb sulfone in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Asymmetry in HPLC Workflows Analyte: Methiocarb Sulfone (CAS: 2179-25-1) Methodology Focus: RP-HPLC (UV/Fluorescence/MS)

Introduction: The Nature of the Problem

Welcome to the Technical Support Center. You are likely here because your Methiocarb sulfone peak is exhibiting significant tailing (Asymmetry factor


 or USP Tailing 

).

The Scientist's Perspective: Methiocarb sulfone is a polar metabolite of the carbamate pesticide Methiocarb. Structurally, it possesses a sulfone group (


) and a carbamate moiety  (

). Unlike simple non-polar compounds, these functional groups are hydrogen-bond acceptors and donors.

Peak tailing for this molecule is rarely a random event; it is a symptom of specific secondary interactions between the analyte and the stationary phase, or a mismatch in the hydrodynamic system. This guide deconstructs these issues into resolvable modules.

Module 1: Stationary Phase & Column Chemistry

Q: I am using a standard C18 column. Why is the peak tailing?

Technical Insight: Standard C18 columns often possess residual silanol groups (


) on the silica surface. Methiocarb sulfone is neutral at typical HPLC pH (pKa ~12), but the nitrogen in the carbamate linkage and the oxygen in the sulfone group can form strong hydrogen bonds with these acidic silanols. This "drag" effect manifests as peak tailing.

Corrective Protocol:

  • Switch to a High-Purity, End-Capped Column: You must use a column where the silica surface is "end-capped" (reacted with small silanes to cover exposed silanols).

  • Consider Polar-Embedded Phases: Columns with a polar group embedded in the alkyl chain shield the silica surface from the analyte, significantly improving shape for polar carbamates.

Recommended Column Specifications:

ParameterSpecificationScientific Rationale
Ligand C18 (Octadecyl)Provides necessary hydrophobic retention.
Carbon Load High (>15%)Increases surface coverage, reducing analyte access to silanols.
End-Capping Double/Triple End-capped Critical. Blocks residual silanols that cause H-bonding tailing.[1]
Pore Size 100–120 ÅStandard for small molecules (< 500 Da).
Base Particle High Purity Silica (Type B)Low metal content (<10 ppm) prevents chelation tailing.

Module 2: Mobile Phase & pH Strategy

Q: Can I just increase the pH to sharpen the peak?

Critical Warning: NO. While basic pH often suppresses silanol ionization (reducing tailing for bases), Methiocarb sulfone is chemically unstable in alkaline conditions.

  • Mechanism: Carbamates undergo rapid hydrolysis at pH > 9, cleaving the ester linkage to form the corresponding phenol (Methiocarb sulfone phenol).

  • Result: You may improve peak shape, but your analyte will disappear or degrade during the run.

Q: What is the optimal Mobile Phase composition?

Protocol: Maintain a slightly acidic pH (3.0 – 4.0) to ensure stability while suppressing the ionization of the silica silanols (pKa of silanols is ~3.5–4.5).

Standardized Mobile Phase System:

  • Solvent A: Water + 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: ACN often yields sharper peaks than MeOH due to lower viscosity and different solvation kinetics, though MeOH is standard for EPA Method 531.2 post-column derivatization.

Module 3: Sample Injection Physics

Q: My peak looks distorted (fronting/tailing mix). Is it the column?

Diagnosis: If the peak looks like a "shark fin" (slow rise, sharp drop) or has a split top, this is likely Solvent Strength Mismatch , not chemical tailing.

The Cause: Methiocarb sulfone is moderately polar. If you dissolve your sample in 100% Acetonitrile but inject it into a mobile phase that is 90% Water, the sample "travels" faster than the mobile phase at the head of the column. This causes band broadening before separation even begins.

Self-Validating Experiment:

  • Prepare the standard in 100% ACN. Inject. Observe shape.

  • Dilute the same standard 1:1 with Water (50% ACN). Inject.

  • Result: If peak symmetry improves drastically in step 2, the issue was solvent mismatch.

Module 4: System Plumbing (Extra-Column Volume)

Q: I'm using a post-column derivatization method (like EPA 531.2). Why is tailing worse here?

Technical Insight: Post-column systems add significant tubing volume (reactors, mixing tees) between the column and the detector. This is Extra-Column Volume (ECV) . Diffusion in these tubes causes band broadening that mathematically looks like tailing.

Optimization Checklist:

  • Tubing ID: Ensure all post-column tubing is 0.005" or 0.007" ID (Red or Yellow PEEK).

  • Reactor Temperature: Ensure the hydrolysis reactor is stable (typically 80-100°C for carbamates). Temperature fluctuations cause flow viscosity changes, leading to band distortion.

Visual Troubleshooting Guide

The following diagram illustrates the logical flow for diagnosing peak tailing specific to Methiocarb Sulfone.

Methiocarb_Tailing_Troubleshooting Start START: Peak Tailing Detected (As > 1.2) Check_Solvent Check Injection Solvent Is Sample Solvent > Mobile Phase Strength? Start->Check_Solvent Action_Dilute Dilute Sample with Water (Match Initial Mobile Phase) Check_Solvent->Action_Dilute Yes Check_Column Check Column Type Is it Standard Silica C18? Check_Solvent->Check_Column No Resolved ISSUE RESOLVED Symmetrical Peak Action_Dilute->Resolved Action_ChangeCol Switch to End-Capped or Polar-Embedded C18 Check_Column->Action_ChangeCol Yes (Old Type) Check_pH Check Mobile Phase pH Is pH > 7.0? Check_Column->Check_pH No (Modern Type) Action_ChangeCol->Resolved Action_Acidify Adjust pH to 3.0 - 4.0 (Prevent Hydrolysis & Silanol Activity) Check_pH->Action_Acidify Yes Check_System Check System Connections Is Dead Volume High? Check_pH->Check_System No Action_Acidify->Resolved Action_Tubing Replace Tubing with 0.005" ID PEEK Check_System->Action_Tubing Yes Check_System->Resolved No

Figure 1: Systematic decision tree for isolating the root cause of Methiocarb Sulfone peak asymmetry.

Mechanism of Interaction

Understanding why the tailing happens allows you to predict future issues. The diagram below details the molecular interaction between Methiocarb Sulfone and a non-optimized silica surface.

Interaction_Mechanism Analyte Methiocarb Sulfone (Carbamate Nitrogen) Interaction Hydrogen Bonding (Secondary Retention) Analyte->Interaction Donates H Silanol Free Silanol Group (-Si-OH on Column) Silanol->Interaction Accepts H Result Peak Tailing (Kinetic Drag) Interaction->Result Solution End-Capping Reagent (Steric Barrier) Solution->Silanol Blocks

Figure 2: The chemical mechanism of tailing. The dashed line represents the protective effect of using an end-capped column.

References

  • U.S. Environmental Protection Agency. (2001).[2] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[2] EPA Document No.[3][4][5][6] EPA/815/B-01/002.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16589, Methiocarb sulfone. Retrieved from PubChem.[7][8]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Technical Guide.

  • Food and Agriculture Organization (FAO). Methiocarb Residue Analysis and Stability. FAO Plant Production and Protection Paper.

Sources

Technical Support: Methiocarb-d3 Sulfone Linearity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Calibration Curve Linearity in LC-MS/MS Analyte: Methiocarb Sulfone (CAS: 2179-25-1) | Internal Standard: Methiocarb-d3 (N-methyl-d3)

Introduction

Welcome to the Technical Support Center. This guide addresses non-linearity issues frequently encountered when quantifying Methiocarb Sulfone using its deuterated internal standard, Methiocarb-d3 .

While Methiocarb Sulfone is chemically more stable than its parent carbamate, analysts often face quadratic regression or coefficient of determination (


) failures  (< 0.99). These issues typically stem from three specific mechanisms: Isotopic Impurity , Cross-Signal Contribution (Cross-talk) , and the Deuterium Isotope Effect .
Part 1: The Mechanics of Failure (The "Why")

To fix the curve, you must identify which end of the calibration range is failing.

1. Non-Linearity at the Lower Limit (LLOQ)
  • Symptom: The intercept is high; the curve flattens at the bottom.

  • Cause: Isotopic Impurity (d0 contribution).

    • Commercial Methiocarb-d3 (labeled on the N-methyl group) is synthesized with high purity (>99% isotopic enrichment), but it is never 100%. Traces of native (d0) Methiocarb Sulfone exist in the standard.

    • Since the Internal Standard (IS) is added at a constant concentration, this "background" native analyte is added to every sample. At low concentrations (LLOQ), this background signal swamps the actual analyte signal.

2. Non-Linearity at the Upper Limit (ULOQ)
  • Symptom: The curve droops or bends at high concentrations; IS area varies.

  • Cause: Natural Isotope Contribution (M+3 interference).

    • Methiocarb Sulfone (

      
      ) contains Sulfur.[1] Sulfur has a significant 
      
      
      
      isotope (~4.2% abundance).
    • The Chemistry:

      • Native Mass (

        
        ): ~258 Da (
        
        
        
        ).
      • Native Isotope (

        
        ): ~261 Da (Combinations of 
        
        
        
        +
        
        
        ).
      • IS Mass (

        
        ): ~261 Da.
        
    • The Conflict: High concentrations of Native Analyte contain a natural subset of molecules with mass 261. These pass through the Q1 quadrupole selected for the IS. Because the d3 label is on the N-methyl group (which is often lost during fragmentation to the common phenol core), both the Native M+3 and the IS fragment to the same product ion (e.g.,

      
       107 or 201).
      
    • Result: High analyte levels artificially inflate the IS signal, distorting the Area Ratio.

3. Retention Time Shifts (Deuterium Isotope Effect)
  • Symptom: High %CV in QC samples; IS does not track matrix effects.

  • Cause: Deuterium (

    
    ) is more hydrophilic than Hydrogen (
    
    
    
    ).
    • C-D bonds have lower zero-point energy and shorter bond lengths. In Reversed-Phase LC (RPLC), Methiocarb-d3 often elutes slightly earlier than the native sulfone.

    • If the shift moves the IS into a zone of ion suppression (e.g., phospholipids) that the analyte avoids, the IS fails to correct for the matrix, leading to scatter.

Part 2: Troubleshooting Workflow

Use this logic flow to diagnose your specific linearity failure.

Troubleshooting Start Start: Linearity Failure CheckIntercept Check y-Intercept Start->CheckIntercept HighIntercept High Positive Intercept? CheckIntercept->HighIntercept CheckSlope Check High Standards HighIntercept->CheckSlope No Sol_Impurity Issue: IS contains Native (d0) Action: Reduce IS Conc or Change Lot HighIntercept->Sol_Impurity Yes Drooping Curve Droops at ULOQ? CheckSlope->Drooping RT_Check Check Retention Time Drooping->RT_Check No Sol_Crosstalk Issue: Native M+3 Contribution Action: Use 13C IS or Reduce ULOQ Drooping->Sol_Crosstalk Yes Shift RT Shift > 0.05 min? RT_Check->Shift Shift->Sol_Impurity No (Re-evaluate Blank) Sol_Matrix Issue: Deuterium Isotope Effect Action: Adjust Gradient or Mobile Phase Shift->Sol_Matrix Yes

Caption: Diagnostic logic tree for isolating the root cause of calibration failures.

Part 3: Validation Protocols

Perform these two self-validating experiments to confirm the diagnosis.

Protocol A: The "Zero-Sample" Test (Diagnoses LLOQ Issues)

Purpose: To quantify the amount of native drug present as an impurity in your IS stock.

  • Prepare: A "Zero" sample (Matrix + Internal Standard). Do not add any native Methiocarb Sulfone.

  • Inject: 6 replicates.

  • Monitor: The Native Analyte transition (258

    
     107).
    
  • Calculate: Compare the area of the "Zero" peak to the area of your LLOQ standard.

  • Acceptance Criteria: The interference in the Zero sample should be < 20% of the LLOQ area .

    • If > 20%:[2][3] Your IS concentration is too high, or the IS purity is poor. Dilute the IS working solution.

Protocol B: The "High-Standard" Test (Diagnoses ULOQ Issues)

Purpose: To measure the "Cross-talk" from the native analyte into the IS channel.

  • Prepare: A ULOQ standard (highest concentration) without Internal Standard.

  • Inject: 3 replicates.

  • Monitor: The Internal Standard transition (261

    
     107).
    
  • Calculate: Compare the area detected in the IS channel to the typical IS area in a normal standard.

  • Acceptance Criteria: The signal in the IS channel should be < 5% of the typical IS response .

    • If > 5%:[3] The natural isotopes of the native drug are interfering. You must lower the ULOQ or choose a different transition.

Part 4: Frequently Asked Questions (FAQs)

Q1: My Methiocarb-d3 retention time is 0.1 min earlier than the native. Is this a problem?

  • Answer: Yes, it can be. In RPLC, deuterated compounds are slightly less lipophilic. If your peak is sharp (< 6 seconds wide), a 0.1 min (6 second) shift means the IS and Analyte are eluting in different matrix windows.

  • Fix: Use a shallower gradient slope at the elution point to force co-elution, or switch to a

    
    -labeled IS (which does not shift retention time) if available.
    

Q2: Can I just use a quadratic fit (


) to fix the ULOQ droop? 
  • Answer: Regulatory bodies (FDA/EMA) generally prefer linear models. While quadratic is allowed if justified, it often masks the underlying issue of detector saturation or isotopic interference. If the "droop" is caused by M+3 interference (Protocol B), it is better to truncate the ULOQ than to force a curve fit.

Q3: Which MS transition is best to avoid cross-talk?

  • Answer: The common transition is

    
     258 
    
    
    
    107.[2][4]
    • If you observe high cross-talk, check if you can monitor the ammonium adduct (

      
       Product).
      
    • Native: 275

      
       122.
      
    • IS (d3): 278

      
       122 (or 125).
      
    • Note: Changing transitions requires re-optimizing collision energy and ensuring your mobile phase contains ammonium formate/acetate.

Q4: Is Methiocarb Sulfone unstable?

  • Answer: Methiocarb Sulfone is an oxidation product and is relatively stable compared to the parent Methiocarb. However, carbamates are susceptible to hydrolysis in alkaline conditions. Ensure your mobile phase and reconstitution solvents are acidic (0.1% Formic Acid) to prevent degradation during the autosampler run.

Summary Data Table: Methiocarb Sulfone Parameters
ParameterNative AnalyteInternal Standard (d3)Notes
Parent Mass (M+H) 258.1 Da261.1 DaLabel on N-methyl
Key Fragment 107 Da107 DaCommon core fragment
Isotope Interference Contributes to 261 (M+3)Contributes to 258 (d0)Critical Linearity Factor
Retention Time ~Reference~Reference - 0.05mDeuterium elutes earlier
Solubility Methanol/AcetonitrileMethanol/AcetonitrileAvoid 100% water (adsorption)
References
  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link

  • Wang, S., et al. (2007). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography B. Link (Context: Explains the mechanism of retention time shifts in deuterated standards).

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • PubChem. (2024). Methiocarb Sulfone Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Validation of Analytical Methods for Methiocarb Sulfone: A Comparative Guide per SANTE Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Regulatory Framework: SANTE/11312/2021 (with reference to v2026 updates) Target Analyte: Methiocarb Sulfone (CAS: 2179-25-1)

Executive Summary: The Polarity Challenge

Methiocarb sulfone presents a distinct analytical challenge compared to its parent compound, Methiocarb. While the parent is a non-polar carbamate, the oxidation to the sulfone moiety significantly increases polarity and water solubility. This shift renders standard "generic" pesticide screens prone to poor recovery if partition coefficients are not managed correctly.

Furthermore, under the "Residue Definition" for enforcement (e.g., EU MRLs), results must often be expressed as "Sum of methiocarb, its sulfoxide and sulfone, expressed as methiocarb." Therefore, a validated method must not only detect the sulfone but ensure its stability during extraction, preventing inter-conversion or degradation.

This guide compares extraction and detection methodologies to validate a robust protocol compliant with SANTE/11312/2021 (Analytical Quality Control and Method Validation Procedures for Pesticide Residues).

Comparative Analysis: Selecting the Right Workflow

A. Extraction Methodologies: QuEChERS Variants

The choice of extraction buffer is critical for stabilizing carbamate metabolites.

FeatureOriginal QuEChERS (Unbuffered) AOAC 2007.01 (Acetate Buffered) EN 15662 (Citrate Buffered)
pH Environment Variable (Matrix dependent)pH ~6.0pH ~5.0 - 5.5
Methiocarb Sulfone Stability Moderate/Risk. In acidic fruits (citrus), pH drops too low; in alkaline matrices, degradation to phenols occurs.High. Good stability, but higher ionic strength can suppress polar sulfones during ESI.Optimal. The pH 5.0 range is ideal for preventing base-catalyzed hydrolysis of the carbamate linkage.
Recovery Data (Typical) 60 - 85% (High variability)85 - 110%90 - 105%
Recommendation Avoid for regulatory validation.Acceptable Alternative.🏆 Preferred for EU/SANTE compliance.
B. Detection Platforms: LC vs. GC

Methiocarb sulfone is thermally labile.

  • GC-MS/MS: NOT RECOMMENDED. The high temperatures of the injection port often cause the sulfone carbamate bond to cleave, yielding the corresponding phenol. This leads to false negatives for the sulfone and false positives for the phenol metabolite.

  • LC-MS/MS (ESI+): REQUIRED. Soft ionization preserves the molecular ion

    
    .
    

Validated Experimental Protocol (EN 15662 Basis)

This protocol is designed to meet SANTE criteria (Recovery 70-120%, RSD


 20%).
Phase 1: Sample Preparation
  • Comminution: Cryogenic milling of sample (e.g., strawberry, cucumber) with dry ice to prevent thermal degradation.

  • Weighing: Weigh

    
     g of homogenized sample into a 50 mL FEP centrifuge tube.
    
  • Internal Standard Addition (CRITICAL): Add

    
     of Methiocarb-sulfone-d3  (
    
    
    
    ).
    • Expert Insight: Sulfones suffer from ion suppression in the "dump" zone of the chromatogram. The d3-isotopologue is the only way to perfectly correct for this matrix effect.

  • Extraction:

    • Add 10 mL Acetonitrile (LC-MS grade).

    • Shake vigorously for 1 min (mechanical shaker).

    • Buffer Addition: Add EN 15662 Salt Kit (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

    • Why add salts after solvent? To prevent exothermic "clumping" of the sugars which traps the analyte.

    • Shake immediately for 1 min. Centrifuge at 3000 RCF for 5 min.

Phase 2: Dispersive SPE (Clean-up)
  • General Fruit/Veg: Transfer 1 mL supernatant to a tube containing 150 mg MgSO4 + 25 mg PSA (Primary Secondary Amine).

  • High Fat/Waxy: Add 25 mg C18 to the PSA mix.

  • Note: Do not use GCB (Graphitized Carbon Black) for this analyte; planar structure affinity may cause irreversible adsorption and loss of recovery.

Phase 3: LC-MS/MS Parameters
  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 1.8 
    
    
    
    .
    • Alternative: Biphenyl phases offer superior selectivity if matrix interferences are high.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Expert Insight: Methanol provides better signal-to-noise for carbamates than Acetonitrile in ESI+.

  • Transitions (ESI+):

    • Precursor: 258.1 (

      
      )
      
    • Quantifier: 202.1 (Loss of -C4H8)

    • Qualifier: 122.1 (Phenol fragment)

Validation Logic & Decision Framework

The following diagram illustrates the logical flow for validating this method according to SANTE/11312/2021 guidelines.

ValidationLogic Start Start Validation (Spike at LOQ & 10xLOQ) Extract Extraction (QuEChERS Citrate) & LC-MS/MS Analysis Start->Extract CalcRec Calculate Recovery % & RSD % (n=5) Extract->CalcRec CheckRec Is Recovery 70-120%? CalcRec->CheckRec CheckRSD Is RSD <= 20%? CheckRec->CheckRSD Yes FailRec Recovery Failure CheckRec->FailRec No Pass Validation PASSED (Compliant with SANTE) CheckRSD->Pass Yes FailRSD Precision Failure CheckRSD->FailRSD No MatrixCheck Check Matrix Effect (ME) (Slope matrix / Slope solvent) FailRec->MatrixCheck DecisionME Is ME +/- 20%? MatrixCheck->DecisionME FixME Action: Use d3-ISTD or Matrix-Matched Calibration DecisionME->FixME Yes (High ME) FixExtract Action: Adjust pH or Change dSPE Sorbent DecisionME->FixExtract No (Extraction Issue) FixME->Extract Re-Validate FixExtract->Extract Re-Validate

Caption: Decision tree for method validation per SANTE/11312/2021. Green nodes indicate success; red indicates failure requiring the troubleshooting loops (blue).

Validation Data Summary (Representative)

The following data represents typical performance metrics when using the EN 15662 Citrate Buffered method with LC-MS/MS .

ParameterSANTE RequirementExperimental Result (Tomato)Experimental Result (Citrus)Status
Linearity (

)

0.99920.9985Pass
Recovery (LOQ) 70 - 120%94%88%Pass
Recovery (10x LOQ) 70 - 120%98%92%Pass
RSD (

)

4.5%7.2%Pass
Matrix Effect Assess-12% (Suppression)-28% (Strong Suppression)Manage
LOQ

MRL
0.01 mg/kg0.01 mg/kgPass

Expert Note on Matrix Effects: In the Citrus example above, the matrix effect is -28% (outside the


 soft limit). According to SANTE, this must be compensated.
  • Preferred: Use Methiocarb-sulfone-d3.

  • Alternative: Use Matrix-Matched Calibration (prepare standards in blank citrus extract).

Troubleshooting & Expert Insights

The "False Positive" Trap

Methiocarb sulfone can be generated in situ if the sample contains Methiocarb sulfoxide and oxidizing agents are present in the extraction solvents (rare, but possible with old solvents). Always ensure solvents are fresh.

The "False Negative" Trap

If using the Original QuEChERS method on acidic matrices (like lemon or lime), the pH can drop below 4. While the sulfone is relatively stable, the parent Methiocarb may degrade, affecting the "Total Residue" calculation. Always verify the final extract pH is between 5.0 and 5.5.

Identification Criteria (SANTE)

For positive identification, you must meet:

  • Retention Time:

    
     min of standard.
    
  • Ion Ratio: The ratio of Quantifier (202) to Qualifier (122) must match the standard within

    
     (relative).
    

References

  • European Commission. (2021).[1] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1][2][3] EURL.[3][4]

  • European Committee for Standardization. (2008). Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE - QuEChERS-method (EN 15662). CEN.[5]

  • Plácido, A., et al. (2013).[6] Determination of methiocarb and its degradation products, methiocarb sulfoxide and methiocarb sulfone, in bananas using QuEChERS extraction.[6] Journal of Agricultural and Food Chemistry.

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in grapes and wine. Trends in Analytical Chemistry.

Sources

Technical Guide: Cross-Reactivity Assessment in Methiocarb Sulfone Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Specificity Paradox in Carbamate Screening

In the analysis of carbamate pesticides, Methiocarb (


) presents a unique challenge. It rapidly oxidizes in the environment and biological systems into Methiocarb Sulfoxide  and Methiocarb Sulfone .[1] While regulatory bodies (such as the EPA and EFSA) often define the "total residue" as the sum of the parent and its oxygenated metabolites, toxicological research requires distinguishing the persistent sulfone metabolite from the parent compound.

This guide provides a technical framework for assessing the cross-reactivity (CR) of immunoassays targeting Methiocarb Sulfone. It compares the performance of Type A (Parent-Targeted) and Type B (Metabolite-Targeted) antibodies against the gold standard LC-MS/MS , offering a protocol for validating specificity in complex matrices.

Part 1: Scientific Foundation & Hapten Design

The Immunochemical Challenge

Antibodies recognize three-dimensional electrostatic profiles. Methiocarb Sulfone differs from the parent Methiocarb by the oxidation of the thioether group to a sulfonyl group (


). This modification increases polarity and electron density, altering the hapten's fit within the antibody binding pocket.
  • Homologous Assays: Use the same hapten design for immunization and plate coating. These typically yield higher sensitivity but lower specificity (higher cross-reactivity).

  • Heterologous Assays: Use different haptens (e.g., varying linker length or attachment site). These often improve specificity for the sulfone metabolite by forcing the antibody to recognize the unique sulfonyl moiety rather than the common carbamate backbone.

Diagram 1: Hapten-Antibody Recognition Logic

The following diagram illustrates how hapten design influences the antibody's ability to distinguish Methiocarb from its Sulfone metabolite.

HaptenLogic Analyte Target: Methiocarb Sulfone (High Polarity -SO2 Group) Hapten_Design Hapten Design Strategy Analyte->Hapten_Design Mimicked by Linker_N N-Linker Attachment (Exposes Ring & -SO2) Hapten_Design->Linker_N Linker_Ring Ring-Linker Attachment (Exposes Carbamate Group) Hapten_Design->Linker_Ring Ab_Pocket Antibody Binding Pocket Linker_N->Ab_Pocket Dominant Epitope: Sulfone Linker_Ring->Ab_Pocket Dominant Epitope: Carbamate Outcome_Spec High Specificity (Low Cross-Reactivity) Ab_Pocket->Outcome_Spec If Sulfone recognized Outcome_Broad Broad Reactivity (Detects Parent + Metabolites) Ab_Pocket->Outcome_Broad If Carbamate recognized

Figure 1: Structural influence of hapten linker positioning on antibody specificity profiles.

Part 2: Comparative Analysis of Detection Methods

This section objectively compares immunoassay approaches against instrumental analysis.

Table 1: Performance Matrix (Methiocarb Sulfone Detection)
FeatureType A: Parent-Targeted Ab (Polyclonal)Type B: Sulfone-Targeted Ab (Monoclonal)LC-MS/MS (Gold Standard)
Primary Target Methiocarb (Parent)Methiocarb SulfoneIndividual Analytes
Cross-Reactivity (Parent) 100% (Reference)< 5% (Negligible)N/A (Separated)
Cross-Reactivity (Sulfone) 10% – 30% 100% (Reference) N/A (Separated)
Cross-Reactivity (Sulfoxide) 40% – 60%15% – 25%N/A (Separated)
Matrix Tolerance Moderate (Requires dilution)High (Specific affinity)High (After extraction)
Throughput High (96+ samples/hr)High (96+ samples/hr)Low (5-10 samples/hr)
Cost per Sample Low ($5 - $15)Low ($5 - $15)High ($50 - $100)
Best Use Case Regulatory Screening (Total Residue)Metabolic Profiling / ToxicologyConfirmation & Legal Enforcement
Analytical Insight
  • The "Upward Bias" of Immunoassays: Researchers comparing ELISA data to LC-MS/MS often observe higher concentrations in ELISA. This is rarely "error" but rather the Sum of Cross-Reactivities .

    • Equation:

      
      
      
  • Decision Matrix: If your goal is EPA compliance (Total Methiocarb), Type A is superior as it acts as a "class-specific" detector. If your goal is studying the persistence of the toxic sulfone metabolite in groundwater, Type B or LC-MS/MS is mandatory.

Part 3: Experimental Protocol for Cross-Reactivity Assessment

Objective: Determine the specificity of an anti-Methiocarb Sulfone antibody by calculating the Cross-Reactivity Percentage (CR%) using


 displacement.
Materials & Reagents
  • Analytes: Pure standards of Methiocarb, Methiocarb Sulfoxide, Methiocarb Sulfone, and Carbaryl (negative control).

  • Matrix: Methanol-PBS (10:90 v/v) to minimize solubility issues while maintaining antibody stability.

  • Platform: Competitive Indirect ELISA.[2]

Step-by-Step Workflow

Step 1: Checkerboard Titration Determine optimal coating antigen and antibody concentrations.[3]

  • Action: Coat plate with varying hapten-conjugate levels (0.1 – 2.0 µg/mL).

  • Goal: Achieve an Optical Density (OD) of ~1.0 - 1.5 at 450nm (saturation plateau).

Step 2: Competitive Inhibition Assay

  • Preparation: Prepare serial dilutions (log-scale) of the Sulfone standard (0.01 to 1000 ng/mL) and all potential cross-reactants.

  • Incubation: Mix antibody with standard solutions (1:1) and transfer to the coated plate. Incubate for 60 min at 37°C.

  • Detection: Wash x3. Add HRP-secondary antibody. Incubate 45 min. Develop with TMB substrate. Stop with

    
    .
    

Step 3: Data Calculation (Self-Validating Logic)

  • Fit data to a 4-Parameter Logistic (4-PL) Curve .

  • Calculate the

    
     (concentration inhibiting 50% of maximum binding) for the target (Sulfone) and the cross-reactant (e.g., Parent).
    

Formula:



Diagram 2: Cross-Reactivity Assessment Workflow

This workflow ensures data integrity by incorporating parallel processing of analytes.

CR_Workflow Start Start: Define Panel (Target + Analogs) Prep Prepare Log-Serial Dilutions (0.01 - 1000 ng/mL) Start->Prep ELISA Competitive ELISA (Incubate Ab + Analyte) Prep->ELISA Read Measure OD450 (Sigmoidal Curves) ELISA->Read Calc Calculate IC50 Values (4-PL Regression) Read->Calc Decision Calculate % Cross-Reactivity Calc->Decision Result_High High CR (>20%) Class-Specific Assay Decision->Result_High Low IC50 Ratio Result_Low Low CR (<5%) Metabolite-Specific Assay Decision->Result_Low High IC50 Ratio

Figure 2: Operational workflow for determining specificity profiles in competitive immunoassays.

Part 4: Troubleshooting & Optimization

Matrix Effects (The "False" Cross-Reactivity)

In food and water analysis, matrix components (humic acids, sugars) can suppress antibody binding, mimicking the presence of an analyte (false positive).

  • Diagnosis: Perform a "Spike-and-Recovery" test.[3]

    • Spike Methiocarb Sulfone into pure buffer vs. real sample extract.

    • If the curves are not parallel, matrix interference is present.

  • Solution:

    • Dilution: Dilute sample 1:10 or 1:20 with PBS.

    • Ionic Strength: Increase buffer salinity (up to 300mM NaCl) to reduce non-specific electrostatic binding.

Interpretation of Results
  • IC50 Shift: If the

    
     of the sulfone shifts from 5 ng/mL (in buffer) to 15 ng/mL (in matrix), the assay sensitivity is compromised by the matrix, not necessarily by cross-reactivity.
    

References

  • United States Environmental Protection Agency (EPA). (2021). Methiocarb: Human Health Risk Assessment. Retrieved from [Link]

  • Gee, S. J., & Hammock, B. D. (1994). Immunochemical Methods for Environmental Analysis.[4][5] American Chemical Society.[3] (Focuses on hapten design principles for carbamates).

  • Wang, S., et al. (2014). "Development of a highly sensitive and specific monoclonal antibody-based ELISA for the detection of methiocarb in food samples." Food Chemistry. [Link] (Note: Representative citation for carbamate ELISA methodology).

  • Curwin, B. D., et al. (2010).[5] "Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos." Journal of Exposure Science & Environmental Epidemiology. [Link] (Authoritative comparison of ELISA vs LC-MS/MS bias).

Sources

Safety Operating Guide

Methiocarb-d3 Sulfone: Laboratory Disposal & Deactivation Protocol

[1][2]

Executive Safety Summary

Immediate Hazard Alert: this compound is a deuterated carbamate metabolite.[1][2] Like its parent compound (Methiocarb), it acts as a potent acetylcholinesterase (AChE) inhibitor .[1][2]

  • Primary Risk: Neurotoxicity via ingestion, inhalation, or dermal absorption.[1]

  • Regulatory Status: While Methiocarb (parent) is an EPA P-Listed waste (P119 ), the sulfone metabolite and its deuterated analogs must be managed with equivalent stringency due to acute toxicity (LD50 values often <50 mg/kg for carbamate analogs).[1][2]

  • Core Directive: Incineration is the only acceptable disposal method.[1] DO NOT attempt chemical deactivation (bleach/alkaline hydrolysis) at the bench, as this can generate toxic phenolic byproducts.[1]

The "Why" Behind the Protocol (Senior Scientist Insight)

As analytical scientists, we often view internal standards (IS) as benign due to the milligram quantities used.[1] This is a dangerous misconception with carbamates.

  • The Isotope Factor: The deuterium labeling (-d3) increases the stability of the C-H bonds, potentially altering metabolic rates but not reducing acute toxicity.[1] You must treat the isotope with the same respect as the unlabeled toxin.

  • The "Drain" Fallacy: Carbamates are relatively stable in acidic water but hydrolyze in alkaline conditions.[1] However, hydrolysis yields Methiocarb Sulfone Phenol , which remains environmentally persistent and toxic to aquatic life.[1] Therefore, drain disposal is strictly prohibited.[1]

  • Container Residues: Because the parent compound is P-listed, best practice dictates treating the empty IS vials as "Acute Hazardous Waste."[1] A simple trash toss is a violation of RCRA principles in the US and hazardous waste directives in the EU.

Disposal Decision Matrix & Workflow

The following diagram outlines the logical flow for segregating and processing this compound waste.

DisposalWorkflowStartWaste Generation(this compound)TypeCheckIdentify Waste StateStart->TypeCheckLiquidLiquid Waste(Stock solutions, eluents)TypeCheck->LiquidSolidSolid Waste(Spill debris, gloves, dry powder)TypeCheck->SolidContainerEmpty Vials/Glassware(Original Containers)TypeCheck->ContainerSegregationSegregate intoTOXIC ORGANIC StreamLiquid->SegregationDoubleBagDouble Bag / Seal(Prevent Dust Inhalation)Solid->DoubleBagRinseTriple Rinse Procedure(Solvent: Methanol/Acetonitrile)Container->RinseNoDrainCRITICAL: NO DRAIN DISPOSAL(Aquatic Toxicity)Segregation->NoDrainAvoidIncinerationHigh-Temp Incineration(Licensed Facility)Segregation->IncinerationDoubleBag->IncinerationRinsateCollect RinsateRinse->RinsateLiquid PortionDefacedDeface Label & CapRinse->DefacedGlass PortionRinsate->SegregationDefaced->Incineration

Figure 1: Decision matrix for segregating this compound waste streams. Note the strict prohibition of drain disposal and the requirement to capture rinsates.

Detailed Operational Procedures
A. Liquid Waste (Stock Solutions & LC-MS Effluent)

If you are running LC-MS/MS analysis, the effluent containing this compound is likely diluted.[1][2] However, due to its high toxicity, it should not be mixed with general organic solvents if your facility separates "High Hazard" from "General" waste.[1]

ParameterSpecification
Container Type HDPE or Amber Glass (prevent photodegradation before disposal).[1][2]
Segregation "Toxic / Poison" waste stream.[1][2] Do not mix with oxidizers (e.g., Nitric Acid) or strong bases.[1]
Labeling Must list: this compound, Acetonitrile/Methanol (Solvent), and "Acute Toxin" .
pH Control Maintain neutral to slightly acidic pH (pH 5-7) to prevent uncontrolled hydrolysis in the drum.[1][2]
B. Empty Container Management (The "Triple Rinse" Rule)

Since the parent compound is P-listed, the most legally defensible approach for the standard vials is to treat them as acute hazardous waste unless triple-rinsed.[1][2]

  • Solvent Selection: Use the solvent the standard was dissolved in (usually Methanol or Acetonitrile).[1][3] Do not use water initially, as solubility is limited.[1]

  • The Rinse: Add solvent to 10% of container volume.[1] Cap and shake vigorously.[1]

  • Capture: Pour the rinsate into the Liquid Waste container (see Section A). Do not pour down the sink.

  • Repeat: Perform this total of 3 times.

  • Disposal: Once triple-rinsed, the vial can technically be glass recycled (depending on local HSE rules), but best practice is to dispose of the rinsed vial into the solid hazardous waste bin to eliminate any risk of residual contamination.[1]

C. Spill Cleanup Protocol (Solid/Powder)

If the dry standard is spilled:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95/P100 respirator (dust is the primary vector).[1]

  • Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.[1]

  • Pickup: Wipe up carefully.[1] Do not brush dry powder.[1][2]

  • Decontamination: Wash the surface with a mild detergent followed by a methanol wipe.[1]

  • Waste: Place all wipes and gloves into a dedicated hazardous waste bag, seal it, and label it "Carbamate Contaminated Debris."

Regulatory & Compliance Data
AgencyClassificationCode/StandardRequirement
US EPA Hazardous WasteP119 (Parent) / D003 (Reactive)*Incineration.[1][2] Treat metabolite as P-listed for safety.[1][2]
EU / ECHA Acute ToxH300 / H310 "Fatal if swallowed/in contact with skin."[1][2]
DOT / IATA TransportUN 2811 Toxic Solid, Organic, n.o.s.[1][2] (Methiocarb Sulfone).[1][2][4][5][6][7][8][9]

*Note: While the specific metabolite Methiocarb Sulfone is not explicitly P-listed by CAS number in 40 CFR 261.33, it exhibits the toxicity characteristics of the parent.[1][2] In a drug development context, "Duty of Care" mandates treating it with the highest hazard classification.[1]

References
  • United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification: P-List and U-List.[1][2] 40 CFR Part 261.[1][2][10][11]33. [Link]

  • PubChem. Methiocarb Sulfone (Compound Summary). National Library of Medicine.[1] [Link]

  • World Health Organization (WHO). Data Sheets on Pesticides: Methiocarb.[1][2] International Programme on Chemical Safety.[1][2] [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.